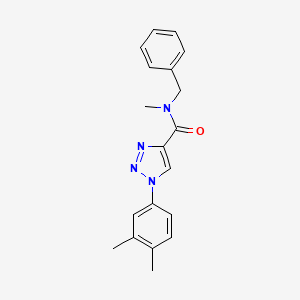

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

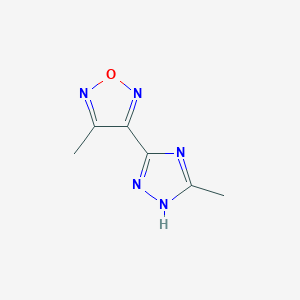

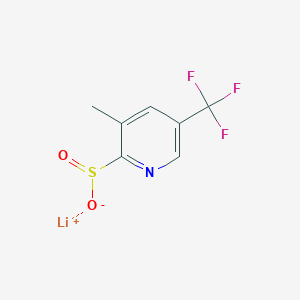

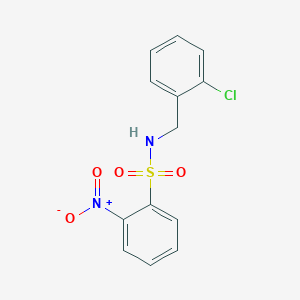

“N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C18H18N4O . It is a member of the 1,2,3-triazole family, which are five-membered heterocyclic rings .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring, which is a five-membered heterocyclic ring . This ring is capable of interacting with a variety of receptors and enzymes .科学的研究の応用

Synthesis and Chemical Properties

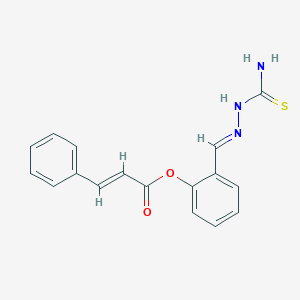

The chemical compound N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been extensively studied for their unique chemical properties and synthesis methods. Researchers have developed various synthesis techniques for triazole derivatives, emphasizing the importance of triazoles in medicinal chemistry and material science. For instance, the synthesis of 1,2,3-triazole analogues through the reduction of corresponding 4-amino-5-cyanotriazoles demonstrates the versatility of triazoles in chemical reactions (Albert, 1970). Another study highlighted the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the potential of triazole derivatives in generating new chemical entities (Albert & Trotter, 1979).

Potential Pharmacological Properties

While the specific compound this compound has not been directly linked to pharmacological studies in the provided references, triazole derivatives, in general, have been explored for their pharmacological potential. For example, certain triazole compounds have shown valuable pharmacological properties, including anti-convulsive activity, suggesting their use in the treatment of epilepsy and related conditions (Shelton, 1981). Moreover, the exploration of 1,2,4-triazoles for their anti-inflammatory activity in various models indicates the broad therapeutic applications of triazole derivatives (Czollner, Szilágyi, Lango, & Janáky, 1990).

Material Science and Coordination Chemistry

Triazole derivatives also find applications in material science and coordination chemistry. The study on the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors exemplifies the role of triazole-based compounds in developing new materials and chemical catalysts (Schick, Pape, & Hahn, 2014). These compounds' unique binding properties and structural versatility make them valuable in designing novel metal-organic frameworks and catalytic systems.

作用機序

Target of Action

The primary target of N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is the cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid . As a result, the level of acetylcholine in the brain is increased .

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathways in the brain . The increase in acetylcholine levels enhances signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the brain . This increase can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases such as Alzheimer’s disease .

特性

IUPAC Name |

N-benzyl-1-(3,4-dimethylphenyl)-N-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14-9-10-17(11-15(14)2)23-13-18(20-21-23)19(24)22(3)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGSUBMTWSTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2594021.png)

![N-(2-METHOXYETHYL)-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2594029.png)

![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

![4-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2594035.png)

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)